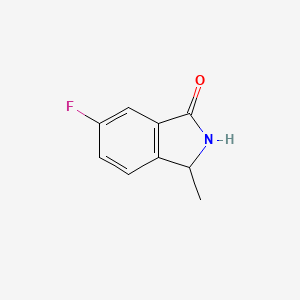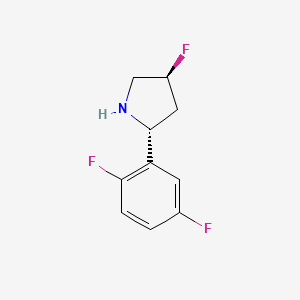
(2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of fluorine atoms on both the phenyl and pyrrolidine rings, which can influence its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine typically involves the use of chiral starting materials and selective fluorination reactions. One common method involves the use of chiral auxiliaries or catalysts to induce the desired stereochemistry during the formation of the pyrrolidine ring. The reaction conditions often include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry and fluorine content make it valuable for the development of new materials and catalysts .
Biology
In biological research, this compound can be used to study the effects of fluorinated molecules on biological systems. Its interactions with enzymes and receptors can provide insights into the role of fluorine in drug design and development .
Medicine
In medicine, this compound has potential as a pharmaceutical intermediate. Its ability to modulate biological pathways makes it a candidate for the development of new therapeutic agents .
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and specialty chemicals. Its stability and reactivity make it suitable for various applications .
Mecanismo De Acción
The mechanism of action of (2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to more potent biological effects. The compound may modulate signaling pathways or inhibit enzyme activity, depending on its specific application .
Comparación Con Compuestos Similares
Similar Compounds
- (S)-N-(3-(®-2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)-3-hydroxypyrrolidine-1-carboxamide
- 5-Chloro-3-((2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidin-1-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine
Uniqueness
(2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine is unique due to its specific stereochemistry and the presence of multiple fluorine atoms.
Propiedades
Fórmula molecular |
C10H10F3N |
|---|---|
Peso molecular |
201.19 g/mol |
Nombre IUPAC |
(2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine |
InChI |
InChI=1S/C10H10F3N/c11-6-1-2-9(13)8(3-6)10-4-7(12)5-14-10/h1-3,7,10,14H,4-5H2/t7-,10+/m0/s1 |
Clave InChI |
SMQYQMQTCFRHEJ-OIBJUYFYSA-N |
SMILES isomérico |
C1[C@@H](CN[C@H]1C2=C(C=CC(=C2)F)F)F |
SMILES canónico |
C1C(CNC1C2=C(C=CC(=C2)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


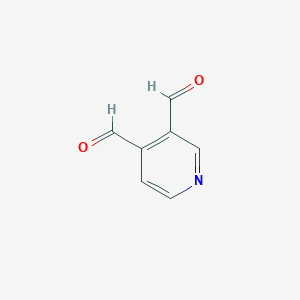
![3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine](/img/structure/B11767825.png)
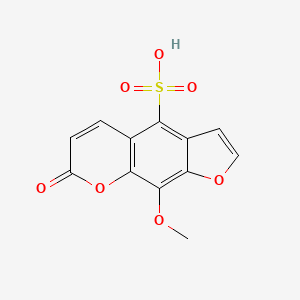
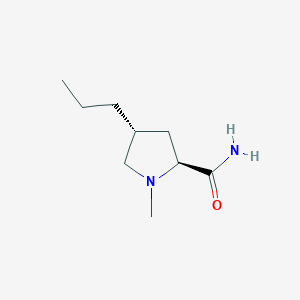
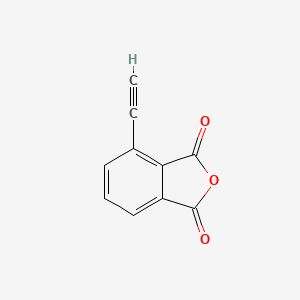
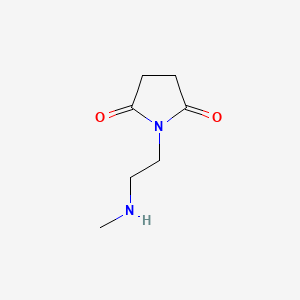
![(1R,4S,7R)-rel-2-benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile](/img/structure/B11767863.png)
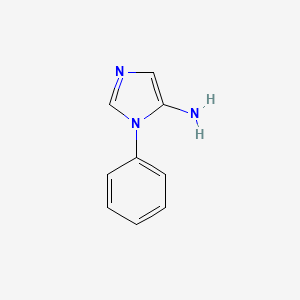
![tert-Butyl (2,2-difluorobenzo[d][1,3]dioxol-4-yl)carbamate](/img/structure/B11767875.png)
![(3R,4R)-7-Chloro-2,3,4,5-tetrahydro-1,4-methanopyrido[2,3-b][1,4]diazepin-3-ol](/img/structure/B11767877.png)
![7-Bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carbaldehyde](/img/structure/B11767879.png)
![Ethyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B11767881.png)
